molecular formula C4H14Br2N2 B3028331 Butane-1,4-diamine;dihydrobromide CAS No. 18773-04-1

Butane-1,4-diamine;dihydrobromide

Cat. No. B3028331
CAS RN: 18773-04-1
M. Wt: 249.98 g/mol
InChI Key: UTDOJTBJZVYMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane-1,4-diamine;dihydrobromide is a chemical compound that has been studied in various contexts, including its use in bromination reactions, synthesis of polymers, and as a component in crystal structures. The compound is characterized by the presence of a butane-1,4-diamine moiety and two bromide ions.

Synthesis Analysis

The synthesis of related compounds to this compound has been explored in several studies. For instance, a new brominating agent, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide, was synthesized and used for selective bromination of anilines, phenols, and α-bromination of alkanones . Additionally, novel poly(ether-amide)s were synthesized from 1,4-(4-carboxy phenoxy)butane and ethereal diamines, indicating the versatility of butane-1,4-diamine derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of butane-1,4-diamine salts has been determined by X-ray diffraction, revealing different conformations and crystal packing modes influenced by the nature of the covalently bonded atoms . Furthermore, the crystal structure of N,N'-bis-[3-chloro-5S-(l-menthyloxy)-2(5H)-4-furanon-yl]-butane-1,4-diamine shows the presence of chiral centers and is stabilized by hydrogen bonds .

Chemical Reactions Analysis

Butane-1,4-diamine derivatives participate in various chemical reactions, including the formation of Schiff bases, as seen in the synthesis of N,N'-bis(3-nitrobenzylidene)butane-1,4-diamine and N,N'-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate . These reactions typically involve the condensation of butane-1,4-diamine with aldehydes to form imine linkages.

Physical and Chemical Properties Analysis

The physical and chemical properties of butane-1,4-diamine derivatives have been characterized using various analytical techniques. For example, the thermal properties of poly(ether-amide)s derived from butane-1,4-diamine were examined by TGA and DSC . The crystal structure of butane-1,4-diammonium dibromide exhibits ionic layers separated by organic hydrocarbon layers, indicating the compound's solid-state properties . Additionally, a butane-1,4-diamine-bridged copper(II) compound was synthesized, featuring a two-dimensional square network with magnetic properties .

Scientific Research Applications

Crystal Structure Analysis

Butane-1,4-diammonium dibromide's crystal structure exhibits ionic–inorganic layers separated by organic hydrocarbon layers, showing a unique stacking pattern in its structure (Blerk & Kruger, 2007).

Bromination Agent in Organic Synthesis

1,4-Bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2 is an efficient brominating agent, demonstrating high reactivity and recyclability for selective bromination in organic synthesis (Veisi et al., 2014).

Atmospheric Chemistry

In atmospheric chemistry, the interaction between butane-1,4-diamine and sulfuric acid suggests that butane-1,4-diamine could be a key species in the initial steps of new particle formation (Elm et al., 2016).

Polymer Synthesis

Butane-1,4-diamine is utilized in the synthesis of novel poly(ether-amide)s, indicating its significance in the development of new polymeric materials with unique properties (Faghihi & Shabanian, 2010).

Catalysis

It's used in the catalytic production of γ-butyrolactone from 1,4-butanediol, highlighting its role in environmentally friendly and efficient chemical processes (Zhao and Hartwig, 2005).

Schiff-base Compound Formation

Butane-1,4-diamine is involved in the preparation of Schiff-base compounds like N,N΄-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate, contributing to advanced materials research (Khalaji, 2020).

Selective Oxidation

Butane-1,4-diamine derivative, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2, is used for the selective oxidation of sulfides to sulfoxides, showing its potential in organic transformations (Manesh et al., 2015).

Crystal Packing Studies

Investigation of butane-1,4-diamine salts with various acids provides insights into crystal packing modes, essential for understanding molecular interactions and crystal engineering (Paul & Kubicki, 2010).

In Coordination Chemistry

Butane-1,4-diamine acts as a ligand in the synthesis of copper(II) complexes, playing a role in the study of magnetic properties and coordination chemistry (Du et al., 2006).

Safety and Hazards

Butane-1,4-diamine;dihydrobromide may cause eye irritation (H319) and skin irritation (H315) . Precautionary measures include avoiding contact with skin and eyes, and using protective clothing .

Future Directions

Research on Butane-1,4-diamine;dihydrobromide and related compounds is ongoing. For instance, studies have investigated the use of these compounds in solar cell applications . Additionally, research has been conducted on the extraction of butane-1,4-diamine with 4-nonylphenol .

properties

IUPAC Name

butane-1,4-diamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2BrH/c5-3-1-2-4-6;;/h1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDOJTBJZVYMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18773-04-1
Record name 1,4-Diaminobutane Dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1,4-diamine;dihydrobromide
Reactant of Route 2
Butane-1,4-diamine;dihydrobromide
Reactant of Route 3
Butane-1,4-diamine;dihydrobromide
Reactant of Route 4
Reactant of Route 4
Butane-1,4-diamine;dihydrobromide
Reactant of Route 5
Butane-1,4-diamine;dihydrobromide
Reactant of Route 6
Reactant of Route 6
Butane-1,4-diamine;dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.